
(2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride
Vue d'ensemble
Description
2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride (2-CPMHCl) is a synthetic compound that has been used in research laboratories and clinical settings for a variety of purposes. It is a derivative of cyclobutylmethanamine, a cyclic amine, and is synthesized by reacting 2-chlorophenylmethanamine with hydrochloric acid. 2-CPMHCl has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
(2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 2-chlorophenylcyclobutylmethanamine hydrochloride, which has been studied for its potential applications in drug discovery. Additionally, (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has been studied for its potential applications in the fields of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is not yet fully understood. However, it is thought to interact with proteins and enzymes in the body, which can alter their function and lead to changes in biochemical and physiological processes. In addition, (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to changes in the levels of certain neurotransmitters.
Biochemical and Physiological Effects
(2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to affect the levels of certain neurotransmitters, such as acetylcholine and dopamine, by inhibiting the activity of certain enzymes. Additionally, (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has been found to have an effect on the levels of certain hormones, such as cortisol and adrenaline. In addition, (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has been found to affect the activity of certain proteins, such as ion channels and receptors, which can lead to changes in the body's response to stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound that is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is not as soluble in water as some other compounds, which can limit its applications in some experiments. Additionally, it can be toxic if ingested, so it should be handled with care.
Orientations Futures
There are several potential future directions for the use of (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride in scientific research. One potential application is in the field of drug discovery, as it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase. Additionally, it could be used to study the effects of certain hormones and proteins on biochemical and physiological processes. Additionally, it could be used to study the effects of certain drugs on the body, as well as the potential for drug interactions. Finally, (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride could be used to develop new drugs or therapies for a variety of medical conditions.
Propriétés
IUPAC Name |
(2-chlorophenyl)-cyclobutylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8;/h1-2,6-8,11H,3-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOFFPAZSPCIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



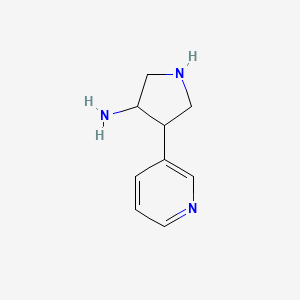
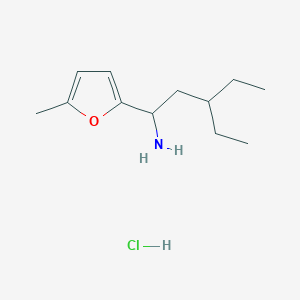
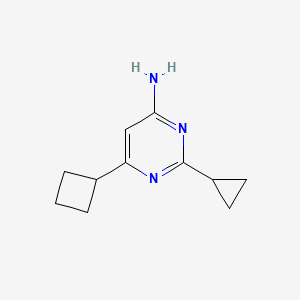


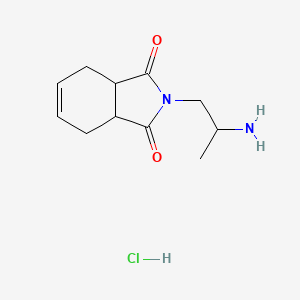

![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)
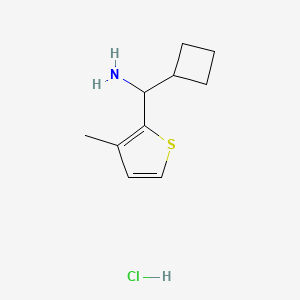
![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)

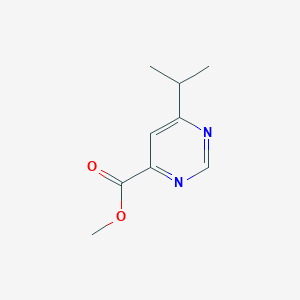
![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)